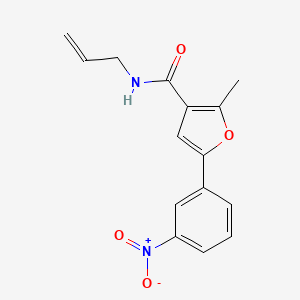
2-methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide is a complex organic compound characterized by its furan ring structure, nitrophenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of 2-methylfuran-3-carboxylic acid with 3-nitrophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then reacted with prop-2-en-1-ylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan ring and nitro group make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its pharmacological properties
Industry: In industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity profile make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the furan ring may play a role in binding to specific receptors or enzymes, leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2-Methyl-5-(2-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide
5-Methyl-2-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide
2-Methyl-5-(3-nitrophenyl)-N-(but-2-en-1-yl)furan-3-carboxamide
Uniqueness: Compared to similar compounds, 2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)-N-prop-2-enylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-7-16-15(18)13-9-14(21-10(13)2)11-5-4-6-12(8-11)17(19)20/h3-6,8-9H,1,7H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQQQHLGZEUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














